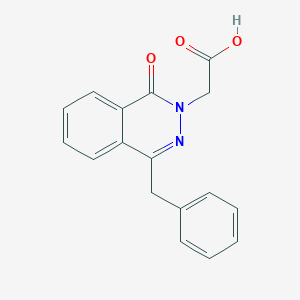

2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-benzyl-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(21)11-19-17(22)14-9-5-4-8-13(14)15(18-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGXMQKMEDEMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349433 | |

| Record name | (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114897-85-7 | |

| Record name | (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Foreword: The Significance of the Phthalazinone Scaffold

Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These bicyclic heteroaromatic compounds are core components in molecules developed for antihypertensive, cardiotonic, antidiabetic, and notably, anticancer applications.[1] Their rigid structure provides a unique framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The subject of this guide, this compound, is a key intermediate, providing a carboxylic acid handle for further molecular elaboration, such as the formation of amides, esters, and peptides, thereby unlocking a diverse chemical space for drug discovery and development.[2] This document serves as a technical guide for researchers and drug development professionals, detailing the robust and scientifically-grounded pathway for its synthesis.

I. Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is logically approached through a two-step N-alkylation strategy starting from a stable phthalazinone core. The primary disconnection is at the nitrogen-carbon bond of the acetic acid moiety, leading back to the key intermediate, 4-Benzyl-2H-phthalazin-1-one, and a two-carbon electrophile.

The overall synthetic strategy is as follows:

-

Formation of the Core Scaffold: Synthesis of 4-Benzyl-2H-phthalazin-1-one from commercially available starting materials.

-

N-Alkylation: Chemoselective alkylation of the phthalazinone nitrogen with an ethyl haloacetate.

-

Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This pathway is efficient and relies on well-established, high-yielding chemical transformations.

II. The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis is logically presented in three primary stages, beginning with the construction of the heterocyclic core and culminating in the final acid product.

Stage 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one (Intermediate I)

The foundational step is the creation of the phthalazinone ring system. This is efficiently achieved via a two-part process starting from phthalic anhydride and phenylacetic acid.

-

Formation of 3-Benzalphthalide: The initial reaction involves the fusion of phthalic anhydride with phenylacetic acid in the presence of a catalyst like fused sodium acetate. This condensation reaction forms the key lactone intermediate, 3-benzalphthalide.[1]

-

Cyclization with Hydrazine: The 3-benzalphthalide intermediate is then reacted with hydrazine hydrate in a suitable solvent such as boiling ethanol. The hydrazine undergoes a nucleophilic attack on the carbonyl group of the lactone, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable 4-Benzyl-2H-phthalazin-1-one.[1]

Stage 2: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (Intermediate II)

This stage involves the crucial N-alkylation of the phthalazinone core. The inherent amide character of the phthalazinone ring presents two potential sites for alkylation: the nitrogen (N-alkylation) and the oxygen (O-alkylation).

Causality of Chemoselectivity: The reaction demonstrates high chemoselectivity for N-alkylation. This is because the nitrogen atom in the phthalazinone system is a more potent nucleophile than the exocyclic oxygen atom.[1] Under the prescribed basic conditions (using a mild base like anhydrous potassium carbonate), the proton on the N-H bond is abstracted, forming a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction.[1][3] This regioselectivity is consistently proven by spectroscopic analysis of the product.[1]

The reaction proceeds by treating 4-Benzyl-2H-phthalazin-1-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate, typically under reflux conditions, to afford the ethyl ester intermediate in good yield.[2][3][4]

Stage 3: Hydrolysis to this compound (Final Product)

The final step is the conversion of the ethyl ester (Intermediate II) to the target carboxylic acid. This is a standard saponification reaction. While many published routes utilize the ester intermediate to synthesize further derivatives like hydrazides,[2][3] the hydrolysis to the parent acid is a straightforward and necessary step for many applications.

The ester is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidic workup step is required to protonate the carboxylate salt and yield the desired this compound.

III. Experimental Protocols and Data

The following protocols are self-validating systems designed for reproducibility and high yield.

Synthesis Pathway Visualization

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

Introduction

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Within this class, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid stands as a key synthetic intermediate and a molecule of interest for further functionalization in drug discovery programs.[4][5][6] Its structure, featuring a lipophilic benzyl group, a polar carboxylic acid, and the rigid phthalazinone core, presents a unique combination of physicochemical characteristics that are critical to its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for property determination and outlines robust, self-validating protocols for characterizing this and similar molecules, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical and biological evaluation.

Chemical Structure and Identifiers

The foundational step in characterizing any active pharmaceutical ingredient (API) is the unambiguous confirmation of its chemical structure and identity.[7]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 114897-85-7 | [8] |

| Molecular Formula | C₁₇H₁₄N₂O₃ | Derived |

| Molecular Weight | 294.31 g/mol | Derived |

Synthesis Pathway Overview

The compound is typically synthesized via N-alkylation of the precursor 4-benzyl-2H-phthalazin-1-one. This precursor itself is derived from reactions involving hydrazine and 2-benzoylbenzoic acid derivatives. Understanding the synthetic route is crucial for anticipating potential impurities that could influence physicochemical measurements.

The most common route involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with an acetate synthon, like ethyl chloroacetate, followed by hydrolysis of the resulting ester.[4][5] The selectivity for N-alkylation over O-alkylation is a key feature of this synthesis, driven by the higher nucleophilicity of the nitrogen atom within the phthalazinone system.[5][6]

Spectroscopic and Physical Characterization

While a complete set of physicochemical data for the title compound is not consolidated in the public domain, data for its immediate precursor, the ethyl ester, and related derivatives provide a strong foundation for its characterization.

Spectroscopic Data

Spectroscopic methods provide the fingerprint of the molecule, confirming its structure and purity.

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to aromatic protons of the phthalazinone and benzyl rings, a singlet for the benzylic CH₂ group, and a singlet for the N-CH₂-COOH methylene group. The carboxylic acid proton would appear as a broad singlet. |

| ¹³C NMR | Resonances for carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons (benzylic and methylene). A predicted ¹³C NMR spectrum is available in spectral databases.[9] |

| IR (Infrared) | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretches for both the amide (~1650 cm⁻¹) and carboxylic acid (~1700-1725 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |

Data compiled and inferred from spectral data of precursors and derivatives reported in scientific literature.[10][11]

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity.

-

Ethyl 2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (precursor): 76-78 °C.[10]

-

This compound: Data not explicitly found. It is expected to be a solid with a higher melting point than its ethyl ester due to the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds.

Key Physicochemical Properties in Drug Development

Solubility

Solubility is a critical factor influencing bioavailability.[12] The presence of both a lipophilic benzyl group and an ionizable carboxylic acid suggests that the solubility of this compound will be highly dependent on the pH of the medium.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer. The excess is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature changes that could alter solubility.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Causality and Rationale: The shake-flask method directly measures the thermodynamic equilibrium solubility. Using a range of pH values is essential for an acidic compound like this one, as its ionization state, and therefore solubility, will change dramatically. At low pH, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will be deprotonated to the more soluble carboxylate form.[13][14][15]

Acidity Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. It dictates the charge state of the molecule at different physiological pHs, profoundly impacting solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, derivative plots can be used to precisely locate the equivalence point.

Causality and Rationale: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable groups. For this molecule, the titration will reveal the pKa of the carboxylic acid group. This value is essential for predicting its solubility profile and its ability to cross biological membranes.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For an ionizable compound, the distribution coefficient (logD) at a specific pH is more relevant.

Experimental Protocol: RP-HPLC Method for logP/logD Determination

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.[1][5]

-

System Setup: Use a C18 column and a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4 for logD₇.₄).

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

-

Sample Analysis: Inject the title compound and record its retention time.

-

Calculation:

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Generate a calibration curve by plotting the known logP values of the standards against their log k' values.

-

Determine the logP (or logD) of the title compound by interpolating its log k' value on the calibration curve.

-

Causality and Rationale: In RP-HPLC, the stationary phase is nonpolar (lipophilic), and the mobile phase is polar. A compound's retention time is directly related to its affinity for the stationary phase. Therefore, a longer retention time corresponds to higher lipophilicity.[3][6][16] This method is fast, requires minimal sample, and is less sensitive to impurities than the shake-flask method, making it ideal for screening in drug discovery.[6]

Conclusion

This compound is a valuable building block in medicinal chemistry, possessing a chemical structure that imparts a complex physicochemical profile. While specific quantitative data for properties like solubility, pKa, and logP require experimental determination, established, authoritative protocols are available to generate this critical information. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and similar phthalazinone derivatives. A thorough understanding and empirical determination of these properties are indispensable for guiding rational drug design, optimizing formulation strategies, and ultimately predicting the in vivo performance of potential therapeutic agents derived from this promising scaffold.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

- El-Wahab, A. A., Mohamed, H. M., et al. (2011).

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

El-Wahab, A. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC - NIH. Available at: [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

-

Physical and Chemical Characterization for APIs. (2023). Labinsights. Available at: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Available at: [Link]

- US Patent 6,548,307 B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Slideshare. Available at: [Link]

-

(4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). NIH. Available at: [Link]

- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).

- Physicochemical properties of active pharmaceutical ingredients (APIs).

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.

- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.

-

Experiment 2 # Solubility 13. Bellevue College. Available at: [Link]

- EXPERIMENT 2 DETERMIN

-

API Physico-Chemical. Pharma Inventor Inc.. Available at: [Link]

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Zopolrestat. PubChem. Available at: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.

- Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica.

- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)

- Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. PubMed.

- Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Deriv

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. PubMed.

- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).

- A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery. Benchchem.

-

(4-Benzyl-piperazin-1-yl)-acetic acid. PubChem. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. [PDF] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. acdlabs.com [acdlabs.com]

- 4. labinsights.nl [labinsights.nl]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 9. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]

- 10. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. agilent.com [agilent.com]

An In-Depth Technical Guide to 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 114897-85-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a noteworthy member of the phthalazinone class of compounds. This document delves into its synthesis, physicochemical properties, and established mechanism of action, with a particular focus on its potential as an aldose reductase inhibitor.

Introduction: The Therapeutic Potential of Phthalazinone Scaffolds

The phthalazinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3] One of the most promising therapeutic avenues for phthalazinone derivatives is the inhibition of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.[4] this compound, as a member of this class, is a compound of significant interest for research and development in this area. Notably, the related compound Zopolrestat, which shares the phthalazinone acetic acid core, has been in clinical trials as an aldose reductase inhibitor for the treatment of diabetic neuropathy, retinopathy, and cataract formation.[4]

Physicochemical and Structural Characteristics

A comprehensive summary of the known physicochemical properties and structural information for this compound and its ethyl ester precursor is provided below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 114897-85-7 | [5] |

| Molecular Formula | C₁₇H₁₄N₂O₃ | N/A |

| Molecular Weight | 294.31 g/mol | N/A |

| Melting Point | Not available. | N/A |

| Solubility | Not available. | N/A |

| Appearance | Not available. | N/A |

Table 1: Physicochemical Properties of this compound

For the Precursor, Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate):

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₃ | [6] |

| Molecular Weight | 322.36 g/mol | [6] |

| Melting Point | 76-78 °C | [6] |

| Appearance | Violet crystals | [6] |

| IR (νmax, cm⁻¹) | 2978 (CH aliphatic), 1744, 1648 (C=O) | [6] |

| Mass Spectrum (m/z) | 322 (M⁺, 37.9%) | [6] |

Table 2: Physicochemical Properties of Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate)

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 4-benzyl-2H-phthalazin-1-one followed by the hydrolysis of the resulting ethyl ester.

Caption: The Polyol Pathway and its role in diabetic complications.

By inhibiting aldose reductase, compounds like this compound can prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects. The structurally related compound, Zopolrestat, is a potent inhibitor of aldose reductase with an IC₅₀ of 3.1 nM. [2]While the specific IC₅₀ for this compound has not been reported, its structural similarity to Zopolrestat suggests it is a promising candidate for aldose reductase inhibition.

Other Potential Biological Activities

Recent research has also explored derivatives of this compound for other therapeutic applications. For instance, compounds synthesized from its acetohydrazide derivative have shown potent cytotoxic activities against breast cancer cell lines and promising EGFR inhibition. [4]This suggests that the phthalazinone scaffold may have broader applications in oncology.

Experimental Protocols: In Vitro Aldose Reductase Inhibition Assay

To determine the inhibitory potency (IC₅₀) of this compound against aldose reductase, a standard in vitro spectrophotometric assay can be employed.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

Materials:

-

Partially purified aldose reductase (from rat lens or other sources)

-

NADPH

-

DL-glyceraldehyde

-

Phosphate buffer (pH 6.2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Quercetin or Epalrestat)

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a quartz cuvette.

-

Add the test compound at various concentrations to the sample cuvettes. Add the vehicle (solvent) to the control cuvette.

-

Pre-incubate the mixture for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of reaction (ΔOD/min) for both control and test samples.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Future Directions

While this compound holds promise as a research chemical, particularly in the context of diabetic complications, further studies are required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Determination of the specific IC₅₀ value for aldose reductase inhibition.

-

In vivo studies in animal models of diabetes to assess its efficacy in preventing or reversing complications.

-

Pharmacokinetic (ADME) and toxicological profiling to evaluate its drug-like properties and safety.

-

Exploration of its potential in other therapeutic areas , such as oncology, based on the activity of its derivatives.

Conclusion

This compound is a compelling molecule within the pharmacologically significant class of phthalazinones. Its structural similarity to known potent aldose reductase inhibitors like Zopolrestat positions it as a valuable tool for research into the mitigation of diabetic complications. The synthetic pathways are accessible, and established in vitro assays provide a clear path for further biological characterization. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this and related phthalazinone derivatives in drug discovery and development.

References

-

Al-Warhi, T., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21. [Link]

-

El-Enany, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(25), 21865–21876. [Link]

-

SpectraBase. [(4-BENZYL-1-PHTHALAZINYL)THIO]ACETIC ACID, METHYL ESTER - Optional[1H NMR] - Spectrum. [Link]

-

Abubshait, H. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]

-

Djoubissie, S. F. T., et al. (2007). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Physiological Research, 56(3), 417-424. [Link]

-

Zayed, M. F., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1231-1246. [Link]

-

Ye, Y., et al. (2021). Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. Bioorganic Chemistry, 111, 104895. [Link]

-

Kamboj, R., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Polycyclic Aromatic Compounds, 1-22. [Link]

-

Mylari, B. L., et al. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 35(11), 2155-2162. [Link]

-

Ohta, M., et al. (1993). Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. Journal of Medicinal Chemistry, 36(11), 1540-1551. [Link]

-

Djoubissie, S. F. T., et al. (2007). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. ResearchGate. [Link]

-

Zayed, M. F., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. PubMed. [Link]

-

Unsalan, S., et al. (2023). Some known acetic acid derivatives as aldose reductase inhibitors. ResearchGate. [Link]

-

Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units. [Link]

-

El Rayes, S. M., et al. (2019). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(9), 7579-7593. [Link]

-

SpectraBase. (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR]. [Link]

-

PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. [Link]

-

PubChem. 2-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)oxy]acetic acid. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]

- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application and interpretation of key analytical techniques.

Introduction

The structural confirmation of a synthesized molecule is a foundational requirement in chemical research and drug development. It ensures the identity and purity of the compound, forming the basis for all subsequent biological and pharmacological evaluation. This compound (Molecular Formula: C₁₇H₁₄N₂O₃; Molecular Weight: 294.31 g/mol ) belongs to the phthalazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2] The elucidation of its structure relies on a synergistic approach, combining data from multiple spectroscopic techniques to piece together its molecular architecture. This guide details a logical workflow, explaining the causality behind experimental choices and the interpretation of the resulting data.

Logical Workflow for Structure Elucidation

Caption: Workflow for Synthesis and Structural Elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For phthalazinone derivatives, Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. ESI is generally preferred for its soft ionization, which typically preserves the molecular ion, providing a clear [M+H]⁺ or [M-H]⁻ peak. The fragmentation pattern is also diagnostic, offering clues about the structural components.[4][5]

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive and Negative ESI.

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern obtained from MS/MS experiments.

Data Interpretation

The primary goal is to observe a protonated molecular ion [M+H]⁺ at m/z 295.11 or a deprotonated ion [M-H]⁻ at m/z 293.10, confirming the molecular formula C₁₇H₁₄N₂O₃.

Table 1: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 295.11 | [M+H]⁺ | Protonated molecular ion. |

| 293.10 | [M-H]⁻ | Deprotonated molecular ion. |

| 249.09 | [M-CH₂COOH]⁺ | Loss of the acetic acid side chain radical.[6] |

| 236.10 | [M-C₂H₂O₂]⁺ | Loss of the carboxymethyl group. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group.[6] |

The fragmentation pattern provides key structural information. The loss of the acetic acid moiety and the presence of the tropylium ion at m/z 91 are strong indicators of the benzyl and N-substituted acetic acid groups, respectively.[6][7]

Caption: Key MS Fragmentation Pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For our target compound, we expect to see characteristic absorption bands for the amide carbonyl, the carboxylic acid carbonyl, and the O-H stretch of the carboxylic acid. The distinction between the two carbonyl groups is crucial.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Data Interpretation

The FTIR spectrum will provide clear evidence for the key functional groups.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid. |

| ~1720-1740 | Strong | C=O stretch of the carboxylic acid. |

| ~1650-1670 | Strong | C=O stretch of the phthalazinone amide.[6] |

| ~1500-1600 | Medium | C=C stretching of aromatic rings. |

| ~3000-3100 | Medium | Aromatic C-H stretching. |

| ~2850-2960 | Weak | Aliphatic C-H stretching (CH₂ groups). |

The presence of a broad O-H band and two distinct strong carbonyl peaks is a definitive indicator of the N-substituted carboxylic acid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][9] A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides information on the chemical environment of each proton and carbon, as well as their connectivity.

Experimental Protocol (¹H, ¹³C, and 2D-COSY)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred to ensure the exchangeable carboxylic acid proton is observed.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations. HMQC/HSQC and HMBC experiments can further confirm C-H connectivity.

-

Data Analysis: Integrate the ¹H signals, determine their chemical shifts (δ) and coupling constants (J), and assign all proton and carbon signals to the molecular structure.

Data Interpretation

The NMR spectra will provide a detailed map of the molecule.

¹H NMR Spectrum:

-

Aromatic Protons (8H): Signals expected between δ 7.2 and 8.5 ppm. The four protons of the phthalazinone ring will likely appear as a more complex multiplet system, while the five protons of the benzyl group will show characteristic patterns.[10][11]

-

Methylene Protons (N-CH₂-COOH, 2H): A singlet is expected around δ 4.9-5.1 ppm, indicating the methylene group attached to the nitrogen and the carboxyl group.[11]

-

Benzyl Methylene Protons (Ar-CH₂-Ar, 2H): A singlet is expected around δ 4.2-4.3 ppm.[10][11]

-

Carboxylic Acid Proton (COOH, 1H): A broad singlet at a downfield chemical shift (> δ 10 ppm, especially in DMSO-d₆), which is exchangeable with D₂O.

¹³C NMR Spectrum:

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region: ~δ 168-170 ppm for the carboxylic acid (COOH) and ~δ 159-160 ppm for the amide (C=O) of the phthalazinone ring.[11][12]

-

Aromatic Carbons (12C): Multiple signals in the range of δ 125-146 ppm.[11]

-

Methylene Carbons (2C): A signal for the N-C H₂-COOH carbon around δ 52-55 ppm and a signal for the benzyl C H₂ carbon around δ 38-39 ppm.[11][12]

Table 3: Predicted NMR Chemical Shifts (δ, ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted)[12] |

| COOH | > 10 (broad s, 1H) | ~169.0 |

| C=O (Amide) | - | ~159.7 |

| Aromatic-C | - | ~125-146 |

| Aromatic-H | 7.2 - 8.5 (m, 8H) | - |

| N-C H₂-COOH | 4.9 - 5.1 (s, 2H) | ~52.3 |

| Ar-C H₂-Ar | 4.2 - 4.3 (s, 2H) | ~38.9 |

Single Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS, FTIR, and NMR is typically sufficient for unambiguous structure elucidation, single-crystal X-ray diffraction provides the ultimate confirmation.[13] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. The primary challenge is often growing a single crystal of suitable quality.

Experimental Protocol

-

Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).[14]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Data Interpretation

A successful X-ray analysis will yield a 3D model of the molecule, providing bond lengths, bond angles, and torsion angles, leaving no ambiguity about the molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and key fragments. FTIR spectroscopy identifies the essential functional groups, namely the amide and carboxylic acid moieties. Finally, NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the precise connectivity of the atoms. Together, these methods provide a self-validating system that ensures the trustworthiness and accuracy of the assigned structure, a critical step for any further research or development involving this compound.

References

-

Youssef, A. M., & El-Sayed, M. S. (2009). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 14(11), 4497-4509. [Link]

-

El Rayes, S. M. (2018). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Proceedings, 2(11), 643. [Link]

-

El-Sakka, S., Soliman, A., & Imam, A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-149. [Link]

-

El Sayed, M. T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9459. [Link]

-

Frontiers in Chemistry. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. [Link]

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(3), 1048. [Link]

-

Abreu, P. E. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6296. [Link]

-

El-Adl, K., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]

-

El-Sakka, S., Soliman, A., & Imam, A. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-171. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Huang, H.-J., et al. (2015). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 20(6), 10384-10401. [Link]

- Google Patents. (2012).

-

SpectraBase. (n.d.). 4-(N-Phthalimidomethyl)phthalazinone. [Link]

-

ResearchGate. (2023). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. [Link]

-

Lu, H., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(23), 5980. [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-2997. [Link]

-

ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). [Link]

-

Kantardjieff, K. A., & Rupp, B. (2004). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 276, 395-419. [Link]

-

SpectraBase. (n.d.). (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid. [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raco.cat [raco.cat]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8247416B2 - Phthalazinone derivative - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of significant interest due to its structural features. While direct, in-depth studies on its specific mechanism of action are nascent, the wealth of information on the broader phthalazinone class provides a robust framework for predicting and investigating its biological functions. This document will synthesize the known mechanisms of action of related phthalazinone derivatives, propose putative pathways for the title compound, and provide detailed experimental protocols for elucidation of its precise molecular interactions.

Introduction: The Phthalazinone Scaffold - A Privileged Structure in Drug Discovery

Phthalazinones are bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a remarkable range of biological activities.[1] Their synthetic tractability and ability to interact with a wide array of biological targets have established them as a "privileged scaffold" in drug development.[2] Compounds incorporating this moiety have been investigated and developed for a variety of therapeutic applications, including oncology, inflammation, allergies, and infectious diseases.[1][3][4]

The title compound, this compound, combines the core phthalazinone structure with a benzyl group at the 4-position and an acetic acid moiety at the 2-position. These substitutions are not merely decorative; they are crucial determinants of the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The benzyl group can engage in hydrophobic and π-stacking interactions, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formation, often enhancing solubility and enabling interaction with specific amino acid residues in target proteins.

Putative Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on phthalazinone derivatives, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.

Anticancer Activity: Targeting Key Oncogenic Pathways

The phthalazinone core is a key feature in several potent anticancer agents.[3][5] The potential anticancer mechanisms for our target compound could involve the inhibition of several key enzymes and pathways:

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as the phthalazinone-containing drug Olaparib, are effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[5] The phthalazinone scaffold is crucial for binding to the NAD+ binding pocket of PARP enzymes.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many phthalazinone derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), key drivers of tumor angiogenesis and proliferation.[3][6]

-

Aurora Kinase Inhibition: These serine/threonine kinases are critical for cell cycle regulation, and their inhibition by phthalazinone hybrids has shown promise in cancer therapy.[3][5]

Proposed Signaling Pathway: Inhibition of VEGFR-2

Caption: Putative inhibition of the VEGFR-2 signaling cascade.

Anti-inflammatory and Anti-allergic Properties

Azelastine, a well-known phthalazinone derivative, exerts its anti-allergic effects through multiple mechanisms.[7] It is plausible that this compound shares some of these properties:

-

Histamine H1 Receptor Antagonism: Competitive binding to the H1 receptor is a hallmark of many antihistamines, preventing the pro-inflammatory effects of histamine.[7]

-

Mast Cell Stabilization: Phthalazinones can inhibit the release of inflammatory mediators (e.g., histamine, leukotrienes) from mast cells, a key event in the allergic cascade.[7]

-

Inhibition of Pro-inflammatory Transcription Factors: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation by phthalazinones contributes to their anti-inflammatory effects.[7]

Antiviral Activity

Recent studies have identified phthalazinone derivatives as potent inhibitors of viral replication, specifically targeting the replication complex of lyssaviruses, including the rabies virus.[8] This opens up a new avenue for the therapeutic application of this scaffold. The mechanism involves direct interference with the viral machinery responsible for replicating its genetic material.

Neuroprotective Potential

Network pharmacology studies have suggested that phthalazinone derivatives could be effective in treating neurodegenerative diseases like Alzheimer's.[9] The proposed mechanisms involve the modulation of neuroactive ligand-receptor interactions and signaling pathways such as the cAMP and calcium signaling pathways.[9]

Experimental Workflows for Mechanistic Elucidation

To determine the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

The initial step is to identify the direct molecular targets of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid moiety is a prime site for such modification.

-

Cell Lysate Preparation: Prepare a protein extract from a relevant cell line (e.g., a cancer cell line like HepG2 or MCF-7 if investigating anticancer effects).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound. The target proteins will bind to the ligand.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins, typically by changing the pH or using a competitive ligand.

-

Proteomic Analysis: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the experimental sample compared to a control (beads without the immobilized compound).

-

Target Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

Workflow Diagram: Target Identification

Caption: Experimental workflow for target identification.

Cellular and Phenotypic Assays

Once potential targets are identified, cellular assays are crucial to understand the compound's effect on biological pathways and cellular phenotypes.

| Assay Type | Purpose | Example Protocol |

| Cell Viability/Proliferation | To assess cytotoxic or cytostatic effects. | MTT or CellTiter-Glo® Luminescent Cell Viability Assay. |

| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase. | Propidium iodide staining followed by flow cytometry. |

| Apoptosis Assay | To quantify the induction of programmed cell death. | Annexin V/PI staining followed by flow cytometry; Caspase activity assays. |

| Kinase Activity Assay | To measure the inhibitory effect on specific kinases (e.g., VEGFR-2, Aurora Kinase). | In vitro kinase assays using purified enzymes and substrates (e.g., ADP-Glo™ Kinase Assay). |

| Reporter Gene Assay | To measure the activity of specific transcription factors (e.g., NF-κB). | Cells transfected with a reporter plasmid containing response elements upstream of a luciferase gene. |

| Histamine Release Assay | To assess mast cell stabilization. | ELISA-based measurement of histamine released from stimulated mast cells (e.g., RBL-2H3 cells). |

In Vivo Studies

If in vitro results are promising, in vivo studies in appropriate animal models are the next logical step to evaluate efficacy and safety. For example, if anticancer activity is confirmed in vitro, xenograft tumor models in immunocompromised mice would be employed to assess the compound's ability to inhibit tumor growth in a living organism.

Conclusion and Future Directions

This compound belongs to the pharmacologically significant class of phthalazinones. While its specific mechanism of action remains to be fully elucidated, the extensive research on this chemical scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, ranging from anticancer and anti-inflammatory to antiviral and neuroprotective, highlight the versatility of the phthalazinone core.

The future of research on this compound will rely on a systematic and rigorous application of the experimental workflows outlined in this guide. A thorough investigation, beginning with target identification and progressing through cellular and in vivo validation, will be essential to unlock the full therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

- Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Res. 2024 Apr:224:105838.

- Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals. Benchchem.

- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Eur J Med Chem. 2015 Feb 6;90:667-83.

- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform.

- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem. 2020;20(18):2228-2245.

- Pharmacological activities of various phthalazine and phthalazinone deriv

- Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne.

- Pharmacological activities of various phthalazine and phthalazinone deriv

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel). 2011 Aug; 4(8): 1158–1170.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.

- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) ….

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" solubility in DMSO

An In-Depth Technical Guide to the DMSO Solubility of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid

This technical guide provides a comprehensive framework for understanding and determining the solubility of the chemical compound this compound in dimethyl sulfoxide (DMSO). Designed for researchers, chemists, and drug development professionals, this document delves into the foundational chemical principles governing solubility, outlines a robust, field-proven experimental protocol for its precise measurement, and addresses critical considerations for data integrity and safety. While specific solubility data for this compound is not widely published, this guide equips scientists with the necessary theoretical knowledge and practical methodology to perform an accurate in-house determination.

Part 1: Foundational Concepts of Solubility

A thorough understanding of both the solute and the solvent is the cornerstone of any solubility study. The interaction between their respective chemical properties dictates the extent to which the solute can dissolve.

The Solute: this compound

-

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 114897-85-7[1]

-

Molecular Formula: C₁₇H₁₄N₂O₃

-

Molecular Weight: 294.31 g/mol

-

-

Structural Analysis for Solubility Prediction: The molecular structure of this compound presents a duality of characteristics. It possesses a large, fused heterocyclic phthalazinone ring system and a benzyl group, which are predominantly nonpolar and hydrophobic. These substantial aromatic regions suggest that the molecule will require a solvent with the capacity to overcome the strong intermolecular forces (π-stacking) present in the solid crystal lattice.

Conversely, the molecule is functionalized with a carboxylic acid group (-COOH). This group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature introduces a degree of hydrophilicity and provides a key site for interaction with polar solvents. The solubility in any given solvent will be determined by the balance between the large nonpolar backbone and this polar functional group.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (CAS: 67-68-5) is a uniquely powerful and widely used solvent in chemical and biological research.[2][3] Its status as a "universal solvent" stems from a unique combination of physical and chemical properties.

-

Key Properties:

-

Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for polar molecules. The sulfur-oxygen bond is highly polarized. However, it lacks acidic protons and does not act as a hydrogen bond donor. This aprotic nature prevents it from forming a tight "solvent cage" around anionic species, enhancing the reactivity of bases and nucleophiles.[2]

-

Exceptional Solvating Power: It can effectively dissolve a vast spectrum of both polar and nonpolar compounds, a trait invaluable for high-throughput screening and compound management in drug discovery.[2][4]

-

Miscibility: DMSO is miscible with water and a wide range of organic solvents, facilitating its use in complex experimental systems.[2]

-

High Boiling Point: With a boiling point of 189°C (372°F), DMSO has very low volatility at room temperature, which minimizes solvent evaporation and ensures that compound concentrations in solution remain stable during experiments.[2]

-

-

Critical Handling Considerations:

-

Hygroscopicity: DMSO is extremely hygroscopic, readily absorbing moisture from the atmosphere.[5] Water contamination can significantly alter its solvating properties and may reduce the solubility of hydrophobic compounds or cause hydrolysis of sensitive molecules. Therefore, the use of anhydrous DMSO and proper handling techniques (e.g., using dry syringes, minimizing exposure to air) are imperative for reproducible results.[5]

-

Part 2: A Guide to Solubility Determination

In the context of research and drug discovery, two types of solubility are often discussed: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a solid thin film (often amorphous) when an aqueous buffer is added, typically from a concentrated DMSO stock solution. It is a high-throughput method used in early discovery to flag potential issues.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form at a specific temperature and pressure.[6] This is the gold standard for solubility measurement and is critical for formulation and development.

This guide focuses on determining the thermodynamic solubility , which provides the most accurate and fundamental value.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes a robust "shake-flask" method, which is widely accepted for determining the equilibrium solubility of a compound. The core principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant.

Workflow for Thermodynamic Solubility Measurement

The following diagram illustrates the end-to-end workflow for determining the thermodynamic solubility of this compound in DMSO.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (high purity, >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Glass vials with PTFE-lined caps

-

Calibrated positive displacement micropipettes

-

Vortex mixer and orbital shaker/rotator

-

Benchtop centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase solvents

Protocol:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of this compound into a tared glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume (e.g., 500 µL) of anhydrous DMSO to the vial.[7]

-

Tightly cap the vial and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersed and to create a slurry.[7]

-

-

Equilibration:

-

Causality: This step is the most critical for ensuring a true thermodynamic equilibrium is reached. Insufficient time will lead to an underestimation of solubility.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 1°C).

-

Allow the slurry to agitate for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium, especially for crystalline compounds that dissolve slowly.[7][8]

-

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm that excess solid remains at the bottom of the vial. If all the solid has dissolved, the solution was not saturated; the experiment must be repeated with a greater mass of the compound.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to firmly pellet the undissolved solid.[7]

-

-

Sample Preparation for Analysis:

-

Causality: The saturated DMSO supernatant is too concentrated for direct analysis and must be diluted precisely.

-

Carefully withdraw a small, known volume (e.g., 20 µL) of the clear supernatant from the top layer, taking extreme care not to disturb the solid pellet.

-

Dispense this aliquot into a larger, known volume of a suitable analytical solvent in which the compound is freely soluble (e.g., 980 µL of methanol or acetonitrile to make a 1:50 dilution).

-

Perform further serial dilutions as necessary to bring the final concentration within the linear range of the analytical calibration curve. Keep meticulous records of all dilution factors.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound at known concentrations in the same analytical solvent used for dilution.

-

Analyze the calibration standards using a validated HPLC-UV method to generate a standard curve (Peak Area vs. Concentration).

-

Analyze the diluted samples from the solubility experiment under the identical HPLC conditions.

-

Data Analysis and Presentation

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the total dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Total Dilution Factor

-

-

The solubility can also be expressed in molarity (mol/L or mM) by using the molecular weight of the compound (294.31 g/mol ).

Data Summary Table:

| Parameter | Value | Units |

| Test Compound | This compound | - |

| Solvent | Anhydrous DMSO | - |

| Equilibration Temperature | 25.0 ± 1.0 | °C |

| Equilibration Time | 24 (or 48) | hours |

| Thermodynamic Solubility | Calculated Value | mg/mL |

| Thermodynamic Solubility | Calculated Value | mM |

Part 4: Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.

-

This compound: As with any novel or uncharacterized solid compound, it should be handled with care. Assume it may be an irritant. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust by handling in a well-ventilated area or a fume hood.[9]

-

Dimethyl Sulfoxide (DMSO): While DMSO has low toxicity, its ability to penetrate skin and act as a carrier for other chemicals is a significant safety concern.[3][4] Any substance dissolved in DMSO can be more readily absorbed into the bloodstream. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check manufacturer recommendations) and avoid all skin contact.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its effective use in research and development. While its structure presents competing hydrophobic and hydrophilic features, a definitive solubility value can only be ascertained through empirical measurement. The detailed thermodynamic solubility protocol provided in this guide offers a reliable and scientifically sound method for this determination. By carefully controlling experimental variables—particularly the use of anhydrous DMSO, ensuring sufficient equilibration time, and employing precise analytical quantification—researchers can generate accurate and reproducible solubility data essential for advancing their scientific objectives.

References

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Pharmaffiliates. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]

-

Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

The Merck Index. Bendazac. [Link]

-

PubChem. Bendazac. [Link]

-

Mouloudi, O., et al. (2023). Bendazac molecular: Uses, Interactions, Mechanism of Action and with theoretical modelisation study. ResearchGate. [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet - Acetic acid MSDS. [Link]

-

Probes & Drugs. BENDAZAC (PD013783). [Link]

Sources

- 1. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

Navigating the Stability of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid: An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of interest within the pharmacologically significant phthalazinone class of compounds. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) in solution is paramount for the development of safe, effective, and robust drug products. This document will delve into the scientific rationale behind stability testing, provide detailed experimental protocols for forced degradation studies, and discuss the analytical methodologies required to elucidate degradation pathways and quantify degradation products.

Introduction: The Criticality of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy.[1][2] Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product. For the phthalazinone scaffold, which is a common feature in many bioactive compounds with diverse pharmacological activities, a thorough understanding of stability is a prerequisite for successful drug development.[3]

Forced degradation, or stress testing, is an essential component of the drug development process.[2][4] By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products and pathways.[4] This information is invaluable for developing stability-indicating analytical methods, selecting appropriate formulations and packaging, and defining storage conditions and shelf-life.[2][5] This guide will focus on a systematic approach to evaluating the stability of this compound in solution under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. The presence of a lactam in the phthalazinone ring, an acetic acid side chain, and a benzyl group provides multiple sites for chemical transformation.

-

Hydrolysis: The amide bond within the phthalazinone ring is susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening. The carboxylic acid group can also participate in reactions, though it is generally stable.

-

Oxidation: The benzylic methylene bridge is a potential site for oxidation, which could lead to the formation of a ketone or other oxidative degradation products.

-

Photodegradation: Aromatic systems, such as the phthalazinone and benzyl moieties, can absorb UV and visible light, potentially leading to photochemical reactions, including isomerization, oxidation, or cleavage.[6]

The following diagram illustrates these potential degradation points.

Caption: Potential degradation sites on this compound.

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is crucial to ensure that all likely degradation pathways are explored.[7] The following protocols are designed as a starting point and may require optimization based on the observed stability of the compound. A single batch of the drug substance is typically used for these studies.[1][7] The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Preparation of Stock Solutions

A stock solution of this compound, typically at a concentration of 1 mg/mL, should be prepared in a suitable solvent system.[8] A mixture of acetonitrile and water is often a good starting point due to its wide polarity range. The solubility of the compound should be determined prior to initiating the studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[8]

Protocol:

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).[8]

-

Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).[9]

-